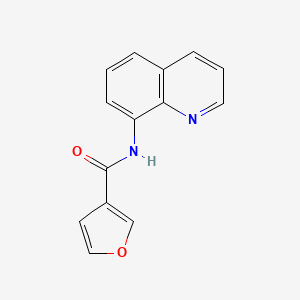
N-(Quinolin-8-YL)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Quinolin-8-YL)furan-3-carboxamide is a heterocyclic compound that combines the structural features of quinoline and furan. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and furan moieties in its structure allows for unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinolin-8-YL)furan-3-carboxamide typically involves the coupling of quinoline derivatives with furan carboxylic acid derivatives. One common method involves the use of a palladium-catalyzed cross-coupling reaction. For instance, the reaction of 8-aminoquinoline with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Quinolin-8-YL)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of both quinoline and furan moieties.
Medicine: Explored for its potential as an anticancer agent, with studies showing promising activity against certain cancer cell lines.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of N-(Quinolin-8-YL)furan-3-carboxamide in biological systems involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the furan ring can interact with enzymes involved in oxidative stress, enhancing the compound’s cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are well-known for their antimalarial properties.
Furan derivatives: Such as furan-2-carboxamide, which has been studied for its antimicrobial activity
Uniqueness
N-(Quinolin-8-YL)furan-3-carboxamide is unique due to the combination of quinoline and furan moieties in a single molecule.
Eigenschaften
IUPAC Name |
N-quinolin-8-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(11-6-8-18-9-11)16-12-5-1-3-10-4-2-7-15-13(10)12/h1-9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBBLSLCZDEKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=COC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
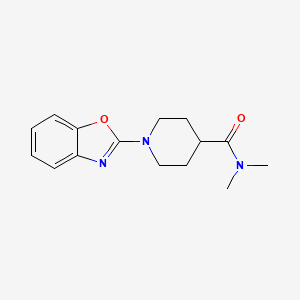
![3-(1H-benzimidazol-2-yl)-N'-[2-(1H-indol-3-yl)acetyl]propanehydrazide](/img/structure/B7485097.png)
![N-[4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B7485105.png)
![2-[4-[(4-ethoxyphenyl)sulfonyl-methylamino]phenoxy]-N-(3-morpholin-4-ylpropyl)acetamide](/img/structure/B7485106.png)
![N-[4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B7485112.png)
![Phenyl-[1-(pyridine-2-carbonyl)piperidin-4-yl]methanone](/img/structure/B7485115.png)
![N-tert-butyl-2-[methyl-[2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]acetamide](/img/structure/B7485124.png)
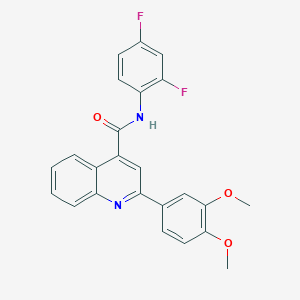
![N-[tert-butyl(dimorpholin-4-yl)-lambda5-phosphanylidene]morpholine-4-carbothioamide](/img/structure/B7485145.png)
![N-[3-[2,5-bis(trifluoromethyl)anilino]quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B7485153.png)
![2-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B7485157.png)
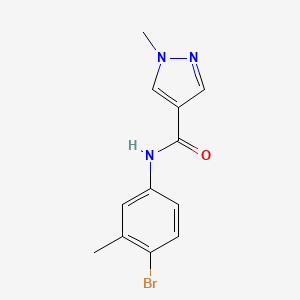
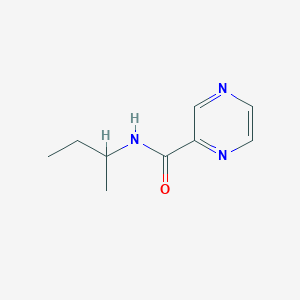
![(E)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-en-1-one](/img/structure/B7485193.png)
